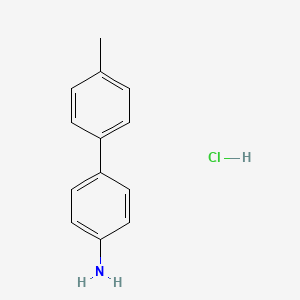
(4'-methyl-4-biphenylyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methylbiphenyl-4-ylamine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is commonly used in pharmaceutical testing and research due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-ylamine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 4’-Methylbiphenyl-4-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4’-Methylbiphenyl-4-ylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the desired product but often involve the use of a catalyst and a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Methylbiphenyl-4-ylamine hydrochloride can yield various oxidized derivatives, while reduction can produce amine derivatives.
科学研究应用
4’-Methylbiphenyl-4-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms. Its ability to interact with various biological molecules makes it a useful tool in biochemical research.
Medicine: It is used in pharmaceutical research to develop new drugs and therapies. Its unique properties allow for the exploration of new treatment options for various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.
作用机制
The mechanism of action of 4’-Methylbiphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes to modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
4’-Methylbiphenyl-4-ylamine hydrochloride can be compared with other similar compounds, such as:
4’-Methylbiphenyl-2-ylamine: This compound has a similar structure but differs in the position of the amine group. This difference can lead to variations in reactivity and biological activity.
4’-Methylbiphenyl-3-ylamine: This compound also has a similar structure but with the amine group in a different position. This can affect its chemical and biological properties.
The uniqueness of 4’-Methylbiphenyl-4-ylamine hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields.
属性
CAS 编号 |
1204-78-0; 811842-54-3 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 |
IUPAC 名称 |
4-(4-methylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12;/h2-9H,14H2,1H3;1H |
InChI 键 |
BHDHDZPUPWUCJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















